Welcome to the BenchChem Online Store!
molecular formula C6H9N3O2 B1331116 2,5-Dimethoxypyrimidin-4-amine CAS No. 6960-17-4

2,5-Dimethoxypyrimidin-4-amine

Cat. No. B1331116
M. Wt: 155.15 g/mol
InChI Key: XOJPOIGPYBYDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115135B2

Procedure details

To a 700 mL jacketed vessel equipped with a mechanical stirrer, a dual pH/temperature probe, a nitrogen inlet, and a reflux condenser was added sequentially 19.4 g (0.125 mol) of 4-amino-2,5-dimethoxypyrimidine followed by 151 g (1.717 mol) of ethyl acetate. The reaction mixture was heated to reflux (˜80° C.) and then 18.7 g (0.143 mol) of ethoxy carbonylisothiocyanate was continuously added via addition funnel over an 8 min period. The addition funnel was rinsed with 1.8 g of ethyl acetate and then the reaction mixture was heated at reflux for 9 h. The reaction mixture was cooled to 25° C. and allowed to stand overnight. The mixture was heated to 60° C. and then 100 g (5.50 mol) of deionized water was added to the mixture. After heating to reflux (˜71° C.), 9.4 g (0.142 mol) of a 50 wt % aqueous hydroxylamine solution was continuously added over a 46 min period. During the course of the amine addition, the reaction pH rose from 4.20 to 6.35. The reaction mixture was then heated an additional 3 h during which time the reaction pH naturally lowered to 6.30. To this reaction mixture was added a solution of 4.5 g (0.036 mol) of sodium sulfite in 20 g (1.110 mol) of deionized water over a 6 min period. The reaction pH rose from 6.35 to 7.51 during the sodium sulfite addition. The reaction mixture was then cooled to 18° C. and allowed to stir an additional 30 min at this temperature. The reaction mixture was suction filtered through a medium coarse fritted glass funnel (filtration time less than 2.0 min), and then the reaction vessel was washed with 30 g of deionized water and this rinse was used to wash the isolated product cake. A final displacement wash with 30 g of fresh deionized water was performed and the product was partially dried by suction for 30 min and then allowed to dry overnight under a gentle stream of nitrogen to afford 19.1 g of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine as a light cream colored wet cake. NMR analysis (using benzyl acetate as an internal standard) indicated a 88.25% purity of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine active which corresponds to a 69.1% yield.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
20 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][N:5]=[C:4]([O:10][CH3:11])[N:3]=1.C(OCC)(=O)C.C(OC([N:23]=[C:24]=S)=O)C.O.[NH2:27]O.S([O-])([O-])=O.[Na+].[Na+]>>[NH2:27][C:24]1[N:1]=[C:2]2[N:3]([C:4]([O:10][CH3:11])=[N:5][CH:6]=[C:7]2[O:8][CH3:9])[N:23]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
NC1=NC(=NC=C1OC)OC
Step Two
Name
Quantity
151 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
18.7 g
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Six
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
4.5 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir an additional 30 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
WASH
Type
WASH
Details
The addition funnel was rinsed with 1.8 g of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 9 h
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
After heating
ADDITION
Type
ADDITION
Details
was continuously added over a 46 min period
Duration
46 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated an additional 3 h during which time the reaction
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 18° C.
FILTRATION
Type
FILTRATION
Details
filtered through a medium coarse fritted glass funnel
FILTRATION
Type
FILTRATION
Details
(filtration time less than 2.0 min)
WASH
Type
WASH
Details
the reaction vessel was washed with 30 g of deionized water
WASH
Type
WASH
Details
to wash the isolated product cake
WASH
Type
WASH
Details
A final displacement wash with 30 g of fresh deionized water
CUSTOM
Type
CUSTOM
Details
the product was partially dried by suction for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to dry overnight under a gentle stream of nitrogen
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NN2C(=NC=C(C2=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.